

Technical Guide: Molecular Weight of Isoquinoline-4-boronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Isoquinoline-4-boronic acid hydrochloride</i>
Cat. No.:	B1326509

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline-4-boronic acid hydrochloride is a heterocyclic organic compound frequently utilized as a building block in synthetic organic chemistry. Its utility in the synthesis of complex molecules, particularly in the development of pharmaceutical agents, makes a precise understanding of its fundamental chemical properties essential. This guide provides a detailed examination of the molecular weight of **isoquinoline-4-boronic acid hydrochloride**, a critical parameter for reaction stoichiometry, analytical characterization, and regulatory documentation.

Chemical Identity and Molecular Weight

The key identifiers and molecular properties of **isoquinoline-4-boronic acid hydrochloride** are summarized below. For clarity and comparison, properties of the corresponding free base, isoquinoline-4-boronic acid, are also included.

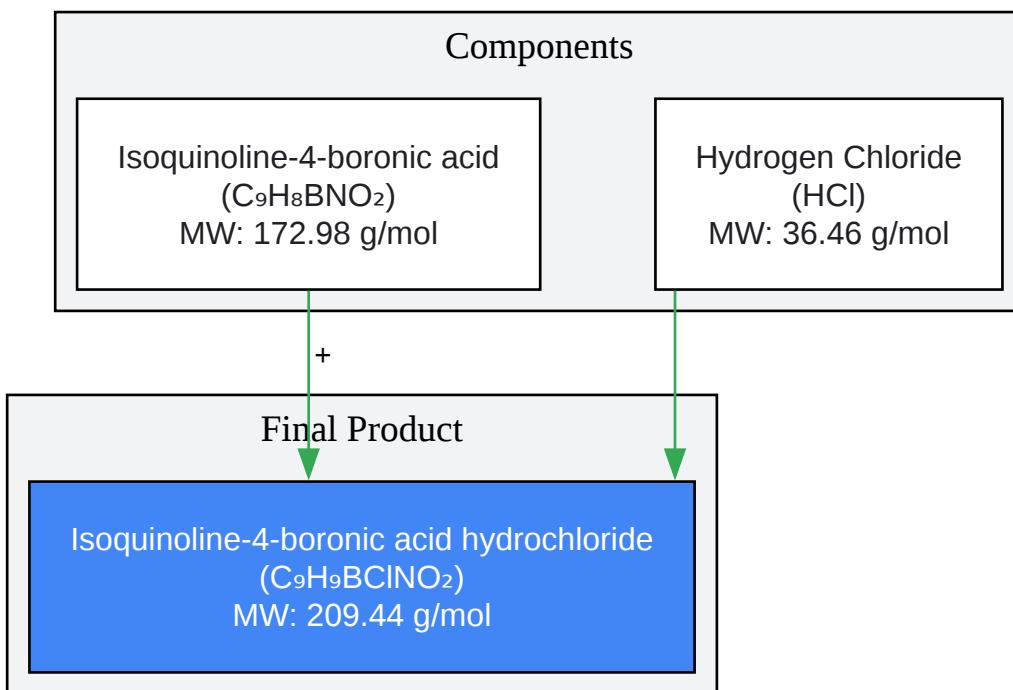
Data Summary

The quantitative data for **isoquinoline-4-boronic acid hydrochloride** and its free base are presented in Table 1.

Property	Isoquinoline-4-boronic acid hydrochloride	Isoquinoline-4-boronic acid (Free Base)
CAS Number	677702-23-7	192182-56-2
Molecular Formula	C ₉ H ₉ BCINO ₂	C ₉ H ₈ BNO ₂
Reported Molecular Weight	209.44 g/mol [1][2], 209.4373 g/mol [3], 209.43700 g/mol [4]	172.98 g/mol [5][6][7]
Calculated Molecular Weight	209.44 g/mol	172.98 g/mol
Monoisotopic Mass	209.0360 Da	173.0648 Da[6]

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula using the standard atomic weights of each constituent element as published by the International Union of Pure and Applied Chemistry (IUPAC).


Formula: C₉H₉BCINO₂

- Carbon (C): $9 \times 12.011 \text{ g/mol} = 108.099 \text{ g/mol}$
- Hydrogen (H): $9 \times 1.008 \text{ g/mol} = 9.072 \text{ g/mol}$
- Boron (B): $1 \times 10.81 \text{ g/mol} = 10.81 \text{ g/mol}$
- Chlorine (Cl): $1 \times 35.453 \text{ g/mol} = 35.453 \text{ g/mol}$
- Nitrogen (N): $1 \times 14.007 \text{ g/mol} = 14.007 \text{ g/mol}$
- Oxygen (O): $2 \times 15.999 \text{ g/mol} = 31.998 \text{ g/mol}$

Total Calculated Molecular Weight = 209.439 g/mol (agrees with reported values).

Logical Relationship of Chemical Structure to Molecular Weight

The molecular weight of the title compound is a direct consequence of its constituent parts: the parent isoquinoline-4-boronic acid molecule and the associated hydrochloride salt. The diagram below illustrates this relationship.

[Click to download full resolution via product page](#)

Caption: Relationship between components and the final molecular weight.

Experimental Determination of Molecular Weight

The precise molecular mass of **isoquinoline-4-boronic acid hydrochloride** is experimentally confirmed using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement that can be used to verify the elemental composition.

General Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The concentration is typically in the low $\mu\text{g/mL}$ range.

- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets, from which gas-phase ions are generated.
- **Mass Analysis:** The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.^{[7][8]} These instruments separate ions based on their mass-to-charge ratio (m/z) with very high precision.
- **Detection:** The detector records the abundance of ions at each precise m/z . For a singly charged protonated molecule $[M+H]^+$, the measured m/z value corresponds directly to its monoisotopic mass.
- **Data Analysis:** The resulting mass spectrum is analyzed. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the molecular formula ($C_9H_9BCINO_2$), confirming the compound's identity and purity. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.^{[6][9]}

The workflow for this experimental protocol is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HRMS molecular weight determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. iupac.org [iupac.org]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. measurlabs.com [measurlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of Isoquinoline-4-boronic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326509#isoquinoline-4-boronic-acid-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com